molecular formula C15H11FO4 B6404940 5-Fluoro-2-(3-methoxycarbonylphenyl)benzoic acid CAS No. 1261924-22-4

5-Fluoro-2-(3-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6404940
CAS No.: 1261924-22-4
M. Wt: 274.24 g/mol
InChI Key: DZOFUYCKIGVWJJ-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-methoxycarbonylphenyl)benzoic acid: is an organic compound with the molecular formula C15H11FO4. It is a derivative of benzoic acid, featuring a fluorine atom and a methoxycarbonyl group attached to the benzene ring. This compound is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(3-methoxycarbonylphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as fluorobenzene and methyl 3-bromobenzoate.

    Reaction Steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the ester group into an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a precursor in the synthesis of pharmaceutical compounds.
  • Studied for its potential therapeutic applications in treating various diseases.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxycarbonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

  • 2-Fluoro-5-(3-methoxycarbonylphenyl)benzoic acid
  • 4-Fluoro-3’-(methoxycarbonyl)-[1,1’-biphenyl]-3-carboxylic acid
  • 5-Fluoro-2-(trifluoromethyl)benzoic acid

Comparison:

  • 5-Fluoro-2-(3-methoxycarbonylphenyl)benzoic acid is unique due to the specific positioning of the fluorine atom and methoxycarbonyl group, which influences its chemical reactivity and biological activity.
  • Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

5-fluoro-2-(3-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-20-15(19)10-4-2-3-9(7-10)12-6-5-11(16)8-13(12)14(17)18/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOFUYCKIGVWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690675
Record name 4-Fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261924-22-4
Record name 4-Fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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